![molecular formula C22H14N2O B1417461 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one CAS No. 24472-30-8](/img/structure/B1417461.png)
6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one
Descripción general
Descripción
“6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one” is a compound that belongs to the benzodiazepine class . Benzodiazepines are organic compounds that consist of two ring structures, and they are used in medicine for their anxiolytic, muscle relaxant, sedative, and hypnotic effects . They also show anticonvulsant properties and serve as antiepileptics . All benzodiazepines bind to GABA receptors, the most important inhibitory receptors in the central nervous system .
Synthesis Analysis
The synthesis of benzodiazepines like “6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one” can be complex. For instance, the synthesis of 1-methyltriazolobenzodiazepines (alprazolam type) is possible by heating 1,4-benzodiazepin-2-thiones with hydrazine and acetic acid in n-butanol under reflux .Molecular Structure Analysis
Benzodiazepines consist of a seven-membered unsaturated ring that contains two nitrogen atoms, making them heterocyclic compounds . In the case of benzodiazepines, a benzene ring is attached to the diazepine ring . The molecular formula of benzodiazepines is CHN .Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects : A study by Fruscella et al. (2001) highlighted the anti-inflammatory properties of benzodiazepine derivatives, including compounds structurally related to 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one. These compounds showed significant inhibition of interleukin-6 and prostaglandin E(2) production, which may be relevant for developing innovative anti-inflammatory molecules.
Anticonvulsant Activity : Grossi et al. (1993) conducted a study on 1,5-Benzodiazepines, focusing on derivatives with anticonvulsant activity, such as [1,2,4]triazolo[4,3-a][1,5]benzodiazepines, which are structurally related to 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one (Grossi et al., 1993). These compounds demonstrated clear-cut anticonvulsant effects with low acute toxicity.
Synthesis and Structural Studies : The synthesis and structural properties of benzodiazepine derivatives, including those similar to 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one, have been a topic of interest. For instance, Zia-ul-Haq et al. (2007) analyzed the structure of a biologically active 1,5-benzodiazepine derivative, providing insights into the molecular configuration of such compounds (Zia-ul-Haq et al., 2007).
Analgesic Properties : The analgesic effects of benzodiazepine derivatives have been explored. A study by Pavlovsky et al. (2013) examined the analgesic activity of 3-substituted derivatives of 1,4-benzodiazepines and suggested their potential as bases for developing antagonists of bradykinin receptors, which could be clinically beneficial (Pavlovsky et al., 2013).
Chemical Synthesis Techniques : Research has also focused on developing new synthesis methods for benzodiazepine derivatives. Lyukshenko et al. (2019) discussed a new method for synthesizing 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepin-2-one, demonstrating the ongoing advancements in the chemical synthesis of such compounds (Lyukshenko et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
11-phenyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O/c25-22-16-11-5-4-10-15(16)21-19(22)20(14-8-2-1-3-9-14)23-17-12-6-7-13-18(17)24-21/h1-13,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRNARWMKBVOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4N2)C5=CC=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



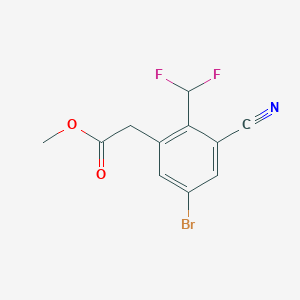
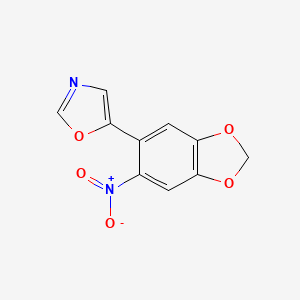
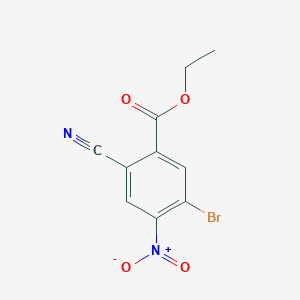
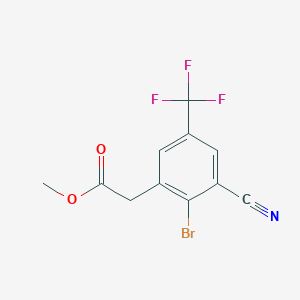
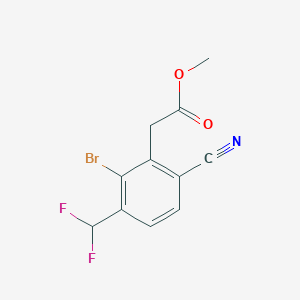
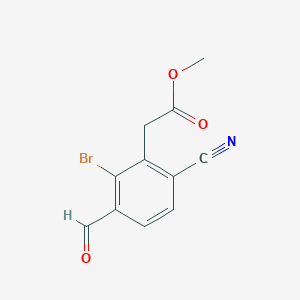

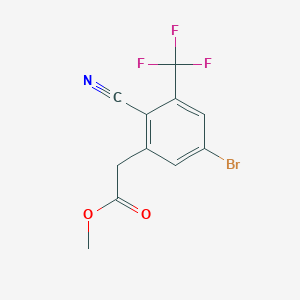
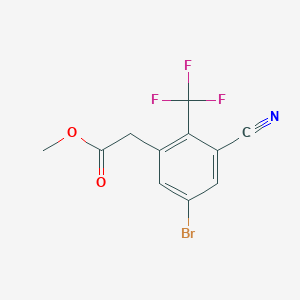
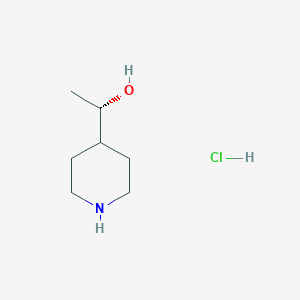
![4-hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B1417394.png)
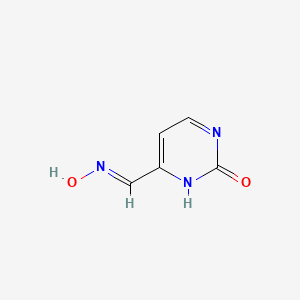
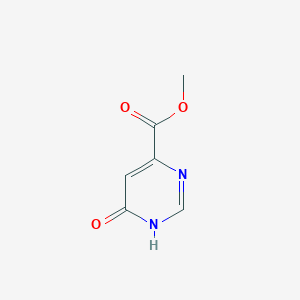
![2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1417401.png)